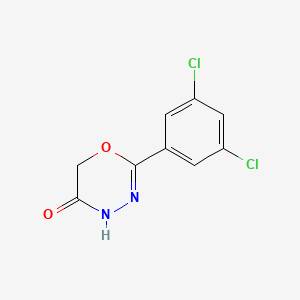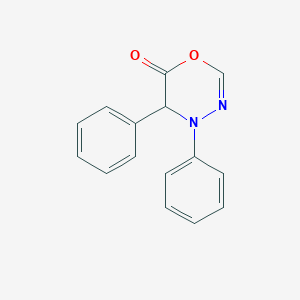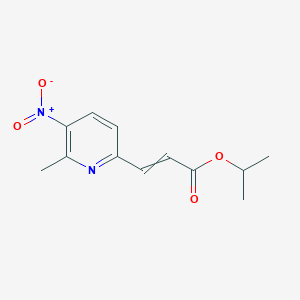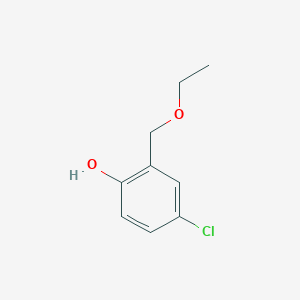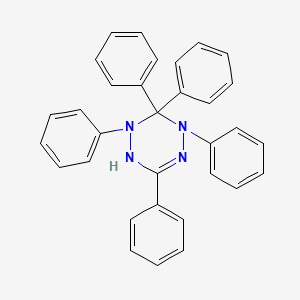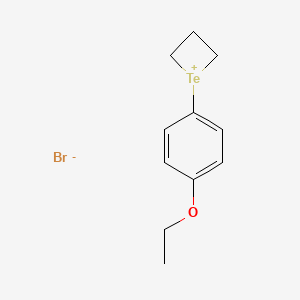
1-(4-Ethoxyphenyl)telluretan-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)telluretan-1-ium bromide is a chemical compound that belongs to the class of organotellurium compounds It is characterized by the presence of a tellurium atom bonded to a phenyl group substituted with an ethoxy group at the para position
Vorbereitungsmethoden
The synthesis of 1-(4-Ethoxyphenyl)telluretan-1-ium bromide typically involves the reaction of 4-ethoxyphenyl magnesium bromide with tellurium tetrachloride, followed by the addition of hydrobromic acid to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-(4-Ethoxyphenyl)telluretan-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex organic molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxyphenyl)telluretan-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: Studies have explored its potential as an antioxidant due to the redox properties of tellurium.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxyphenyl)telluretan-1-ium bromide involves its ability to undergo redox reactions, which can modulate biological pathways. The tellurium atom can interact with thiol groups in proteins, affecting their function and activity. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethoxyphenyl)telluretan-1-ium bromide can be compared with other organotellurium compounds, such as diphenyl ditelluride and tellurium dioxide. While all these compounds share the presence of tellurium, this compound is unique due to the ethoxy substitution on the phenyl ring, which can influence its reactivity and solubility. Similar compounds include:
Diphenyl ditelluride: Known for its use as a reagent in organic synthesis.
Tellurium dioxide: Used in the production of tellurium-based materials and as a catalyst.
Eigenschaften
CAS-Nummer |
88188-88-9 |
|---|---|
Molekularformel |
C11H15BrOTe |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)telluretan-1-ium;bromide |
InChI |
InChI=1S/C11H15OTe.BrH/c1-2-12-10-4-6-11(7-5-10)13-8-3-9-13;/h4-7H,2-3,8-9H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DPXZQDQRUHZUFJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=CC=C(C=C1)[Te+]2CCC2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
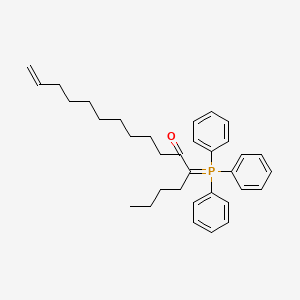

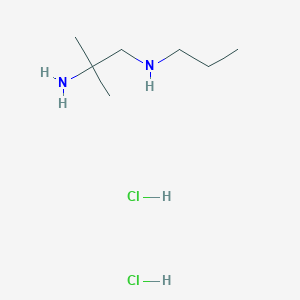
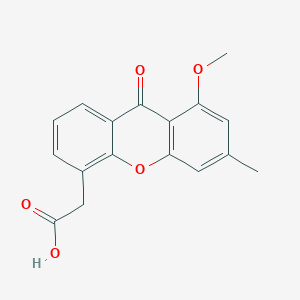
-lambda~5~-phosphane](/img/structure/B14396097.png)
